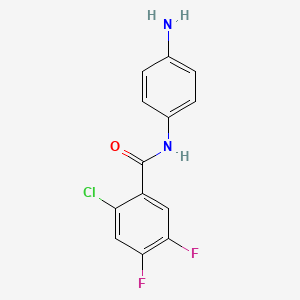

N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide

Vue d'ensemble

Description

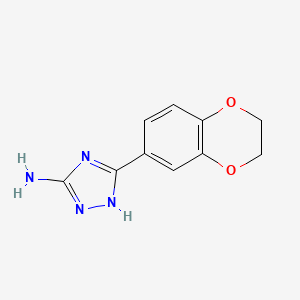

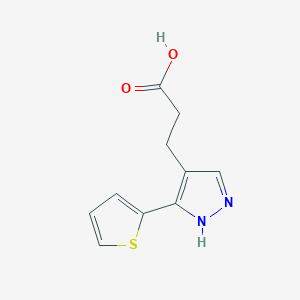

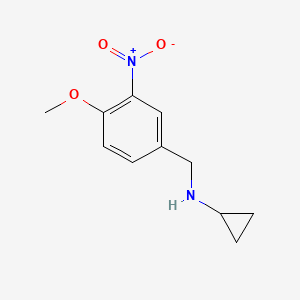

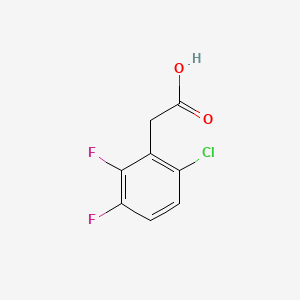

“N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide” is a chemical compound. It likely contains an amide group (-CONH2) and a benzene ring, which is a common structure in many pharmaceuticals and industrial chemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Friedel-Crafts reaction . The green synthesis of metal nanoparticles has also been used for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalysts, such as metal nanoparticles . These catalysts can facilitate the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds have been found to have a specific molecular weight .Applications De Recherche Scientifique

Sensing Applications

N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide: has been utilized in the development of boronic acid-based sensors. These sensors exploit the interaction between boronic acids and diols or Lewis bases like fluoride or cyanide anions, which is crucial for sensing applications . The versatility of these compounds allows for both homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s boronic acid moiety can interact with proteins, enabling its use in biological labelling and protein manipulation. This interaction is particularly useful for the electrophoresis of glycated molecules and can be employed in various analytical methods .

Therapeutic Development

Boronic acids, including derivatives like N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide , are instrumental in the development of therapeutics. They are used in the interference of signalling pathways, enzyme inhibition, and cell delivery systems, which are pivotal in creating new treatments and drugs .

Drug Delivery Systems

This compound has been incorporated into stimuli-responsive drug release systems. For instance, it has been used in the synthesis of poly (N-(4-aminophenyl) methacrylamide)-carbon nano-onions and anilinated-poly (ether ether ketone) composite thin films, which exhibit pH-responsive drug release . Such systems are significant for targeted drug delivery and controlled release of medications.

Material Science and Nanotechnology

The compound’s ability to form covalent bonds with other materials makes it a valuable building block in material science and nanotechnology. It can be used to create nanocomposite thin films with enhanced mechanical properties, such as tensile strength and toughness, which have potential applications in various fields .

Separation Technologies

Due to its specific interactions with diols, N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide can be used in separation technologies. This includes the separation of carbohydrates and other biomolecules, which is essential for analytical chemistry and biochemistry .

Safety and Hazards

Orientations Futures

The future directions in the field of covalent organic frameworks (COFs) include the development of new synthetic strategies and the exploration of their optoelectronic properties . The design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes is a promising area of research .

Propriétés

IUPAC Name |

N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2N2O/c14-10-6-12(16)11(15)5-9(10)13(19)18-8-3-1-7(17)2-4-8/h1-6H,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQWOGJGKJGDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1460889.png)

![[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol](/img/structure/B1460891.png)

![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)

![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)